molecular formula C15H11N5O3S B12520547 2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

Cat. No.: B12520547
M. Wt: 341.3 g/mol
InChI Key: IZTIGNTTWZUYHE-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole and thiadiazole ring fused together, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivative. The reaction conditions often involve the use of absolute ethanol and triethylamine as a base .

Chemical Reactions Analysis

2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves its interaction with various molecular targets. The compound is known to inhibit the growth of microorganisms by interfering with their cellular processes. It may also exert anti-inflammatory effects by modulating the activity of specific enzymes and signaling pathways .

Comparison with Similar Compounds

2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is unique due to its fused triazole and thiadiazole rings. Similar compounds include:

Properties

Molecular Formula

C15H11N5O3S

Molecular Weight

341.3 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

InChI

InChI=1S/C15H11N5O3S/c21-12-4-2-1-3-11(12)14-18-19-13(16-17-15(19)24-14)9-5-7-10(8-6-9)20(22)23/h1-8,14,18,21H

InChI Key

IZTIGNTTWZUYHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NN3C(=NN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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